molecular formula C24H31N3O3 B051152 2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate CAS No. 114319-11-8

2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate

Cat. No.: B051152
CAS No.: 114319-11-8
M. Wt: 409.5 g/mol
InChI Key: XSJLVVSEXQXWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C24H31N3O3 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

114319-11-8

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]ethyl acetate

InChI

InChI=1S/C24H31N3O3/c1-15(28)30-12-11-27-22-17(9-8-10-25-22)20(26-27)16-13-18(23(2,3)4)21(29)19(14-16)24(5,6)7/h8-10,13-14,29H,11-12H2,1-7H3

InChI Key

XSJLVVSEXQXWNC-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)OCCN1C2=C(C=CC=N2)C(=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)N1

SMILES

CC(=O)OCCN1C2=C(C=CC=N2)C(=N1)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CC(=O)OCCN1C2=C(C=CC=N2)C(=N1)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Synonyms

2-(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate
BHPPE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 40 g of 3-(3,5-di-tertiary butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine in 300 ml of dimethylformamide are added 34,2 g of potassium carbonate and 31 g of 2-acetoxyethyl bromide, and the mixture is stirred at 60° C. for 11 hours. The resulting mixture is poured into ice-cold water and the precipitate is extracted with ethyl acetate and then the extract is washed with water, dried and concentrated. The resulting residue is recrystallized from isopropyl alcohol to give 43 g of 1-(2-acetoxyethyl)-3-(3,5-di-tertiary butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine as white crystals, melting at 115°-116° C.
Name
3-(3,5-di-tertiary butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5.2 g of the compound of Example 43 in 30 ml of chloroform is added 2.1 g of triethylamine, and the mixture is cooled and then stirred. To the reaction mixture is added dropwise 1.7 g of acetyl chloride below 0° C. over 5 minutes. After completion of the addition, the mixture is stirred at room temperature for 3 hours, and the reaction solution is washed with water, dried and concentrated. The residue is recrystallized from isopropyl alcohol to give 5 g of 1-(2-acetoxyethyl)-3-(3,5-di-tertiary butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine as white crystals, melting at 115°-116° C.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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